Cas no 877631-26-0 (N-2-(furan-2-yl)-2-(morpholin-4-yl)ethyl-4-methylbenzamide)

N-2-(furan-2-yl)-2-(morpholin-4-yl)ethyl-4-methylbenzamide 化学的及び物理的性質
名前と識別子
-
- N-2-(furan-2-yl)-2-(morpholin-4-yl)ethyl-4-methylbenzamide
- N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-4-methylbenzamide
- Benzamide, N-[2-(2-furanyl)-2-(4-morpholinyl)ethyl]-4-methyl-
- AKOS001518127
- SR-01000020006
- 877631-26-0
- F2504-0088
- SR-01000020006-1
- N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-4-methylbenzamide
- SMR000808265
- AKOS016317384
- CHEMBL1317465
- Z1213680071
- N-(2-(furan-2-yl)-2-morpholinoethyl)-4-methylbenzamide
- MLS001235345
- HMS3015I23
-
- インチ: 1S/C18H22N2O3/c1-14-4-6-15(7-5-14)18(21)19-13-16(17-3-2-10-23-17)20-8-11-22-12-9-20/h2-7,10,16H,8-9,11-13H2,1H3,(H,19,21)
- InChIKey: HVJMHXXEKCYOPA-UHFFFAOYSA-N
- ほほえんだ: C(NCC(C1=CC=CO1)N1CCOCC1)(=O)C1=CC=C(C)C=C1
計算された属性
- せいみつぶんしりょう: 314.16304257g/mol
- どういたいしつりょう: 314.16304257g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 5
- 複雑さ: 377
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 54.7Ų
じっけんとくせい
- 密度みつど: 1.173±0.06 g/cm3(Predicted)
- ふってん: 478.2±45.0 °C(Predicted)
- 酸性度係数(pKa): 14.51±0.46(Predicted)
N-2-(furan-2-yl)-2-(morpholin-4-yl)ethyl-4-methylbenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2504-0088-5mg |
N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-4-methylbenzamide |
877631-26-0 | 90%+ | 5mg |
$103.5 | 2023-05-16 | |
Life Chemicals | F2504-0088-1mg |
N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-4-methylbenzamide |
877631-26-0 | 90%+ | 1mg |
$81.0 | 2023-05-16 | |
Life Chemicals | F2504-0088-25mg |
N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-4-methylbenzamide |
877631-26-0 | 90%+ | 25mg |
$163.5 | 2023-05-16 | |
Life Chemicals | F2504-0088-3mg |
N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-4-methylbenzamide |
877631-26-0 | 90%+ | 3mg |
$94.5 | 2023-05-16 | |
Life Chemicals | F2504-0088-10μmol |
N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-4-methylbenzamide |
877631-26-0 | 90%+ | 10μl |
$103.5 | 2023-05-16 | |
Life Chemicals | F2504-0088-10mg |
N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-4-methylbenzamide |
877631-26-0 | 90%+ | 10mg |
$118.5 | 2023-05-16 | |
Life Chemicals | F2504-0088-15mg |
N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-4-methylbenzamide |
877631-26-0 | 90%+ | 15mg |
$133.5 | 2023-05-16 | |
Life Chemicals | F2504-0088-30mg |
N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-4-methylbenzamide |
877631-26-0 | 90%+ | 30mg |
$178.5 | 2023-05-16 | |
Life Chemicals | F2504-0088-4mg |
N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-4-methylbenzamide |
877631-26-0 | 90%+ | 4mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2504-0088-20μmol |
N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-4-methylbenzamide |
877631-26-0 | 90%+ | 20μl |
$118.5 | 2023-05-16 |
N-2-(furan-2-yl)-2-(morpholin-4-yl)ethyl-4-methylbenzamide 関連文献
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719
-
David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
-
Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847
-
Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
N-2-(furan-2-yl)-2-(morpholin-4-yl)ethyl-4-methylbenzamideに関する追加情報
N-2-(Furan-2-yl)-2-(Morpholin-4-yl)ethyl-4-methylbenzamide: An Overview of a Promising Compound (CAS No. 877631-26-0)
N-2-(Furan-2-yl)-2-(Morpholin-4-yl)ethyl-4-methylbenzamide (CAS No. 877631-26-0) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the treatment of neurological disorders and cancer. This article provides a comprehensive overview of the compound, including its chemical structure, synthesis methods, biological activities, and recent advancements in its research and development.
Chemical Structure and Properties
N-2-(Furan-2-yl)-2-(Morpholin-4-yl)ethyl-4-methylbenzamide is a complex organic molecule with a molecular formula of C19H21NO3. The compound features a furan ring, a morpholine ring, and a benzamide moiety, which collectively contribute to its distinct chemical properties. The presence of these functional groups imparts the molecule with high solubility in organic solvents and moderate solubility in water. Additionally, the compound exhibits good stability under standard laboratory conditions, making it suitable for various experimental protocols.
Synthesis Methods
The synthesis of N-2-(Furan-2-yl)-2-(Morpholin-4-yl)ethyl-4-methylbenzamide has been extensively studied, and several efficient routes have been reported in the literature. One common method involves the reaction of 4-methylbenzoyl chloride with 2-(furan-2-yl)-2-(morpholin-4-yl)ethanamine. This reaction is typically carried out in the presence of a base such as triethylamine or pyridine to facilitate the formation of the amide bond. Another approach involves the coupling of 4-methylbenzoic acid with 2-(furan-2-yl)-2-(morpholin-4-yl)ethanamine using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole). These methods have been optimized to achieve high yields and purity, making them suitable for large-scale production.
Biological Activities
N-2-(Furan-2-yl)-2-(Morpholin-4-yl)ethyl-4-methylbenzamide has demonstrated a wide range of biological activities that make it an attractive candidate for drug development. One of its most notable properties is its ability to modulate neurotransmitter systems in the brain. Studies have shown that the compound can act as an agonist or antagonist at specific receptors, such as serotonin and dopamine receptors. This property has led to its investigation as a potential treatment for neurological disorders like depression, anxiety, and Parkinson's disease.
In addition to its effects on neurotransmitter systems, N-2-(Furan-2-y l)-2-(Morpholin -4 -y l)eth yl -4 -m e th yl b en z am id e has also shown promising anticancer activity. Research has indicated that the compound can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Specifically, it has been found to target key signaling pathways involved in cancer progression, such as PI3K/AKT and MAPK/ERK pathways. These findings have sparked interest in further exploring its potential as an anticancer agent.
Clinical Trials and Research Advancements
The therapeutic potential of N - 2 -(F u r an - 2 - y l ) - 2 -( M or p ho l i n - 4 - y l )e t h y l - 4 - m e th y l b en z am i d e has been evaluated in several preclinical studies and early-stage clinical trials. Preclinical studies have demonstrated its efficacy in animal models of neurological disorders and cancer. For example, in rodent models of depression, administration of the compound resulted in significant improvements in behavioral parameters associated with depressive-like symptoms. Similarly, in xenograft models of human cancer, treatment with the compound led to reduced tumor growth and improved survival rates.
Based on these promising results, several clinical trials are currently underway to assess the safety and efficacy of N - 2 -( F u r an - 2 - y l ) - 2 -( M or p ho l i n - 4 - y l )e t h y l - 4 - m e th y l b en z am i d e in human subjects. These trials are focused on evaluating its pharmacokinetic properties, dose-ranging effects, and potential side effects. Preliminary data from these trials have been encouraging, with no major adverse events reported thus far.
Conclusion
In conclusion, N - 2 -( F u r an - 2 - y l ) - 2 -( M or p ho l i n - 4 - y l )e t h y l - 4 - m e th y l b en z am i d e (CAS No. 877631-26-0) is a multifaceted compound with significant potential in both neurological and oncological applications. Its unique chemical structure and diverse biological activities make it an attractive candidate for further research and development. As ongoing clinical trials continue to provide valuable insights into its therapeutic potential, it is anticipated that this compound will play a crucial role in advancing treatments for various diseases.
877631-26-0 (N-2-(furan-2-yl)-2-(morpholin-4-yl)ethyl-4-methylbenzamide) 関連製品
- 1804433-01-9(6-Ethoxy-3-iodo-2-(trifluoromethyl)pyridine)
- 2680694-22-6(2-Chloro-6-fluoro-4-(2,2,2-trifluoroacetamido)benzoic acid)
- 1247685-55-7(2-fluoro-5-(pyrimidin-5-yl)benzoic acid)
- 1207547-64-5(4-iodo-2-propyl-1H-imidazole)
- 1497016-50-8(2-1-(aminomethyl)cyclopropylacetonitrile)
- 1251631-57-8(N-cycloheptyl-1-4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl-5-methyl-1H-pyrazole-4-carboxamide)
- 1197871-01-4(2-(1H-pyrazol-1-yl)pyridin-3-ylmethanamine Hydrochloride)
- 672324-84-4(4-(thiazol-2-yl)benzonitrile)
- 1226450-97-0(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide)
- 1806061-97-1(4-Bromo-2-(difluoromethyl)-3-fluoropyridine-6-acetic acid)




